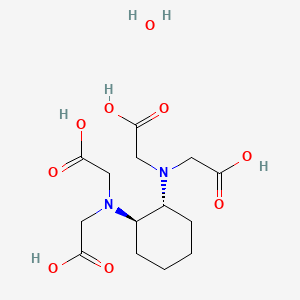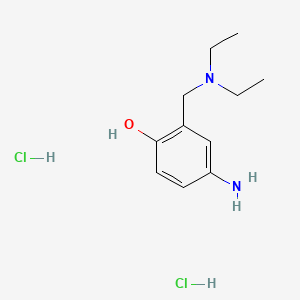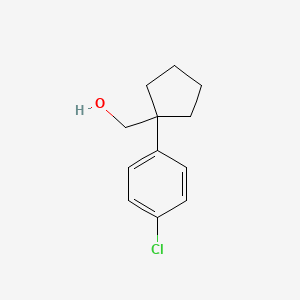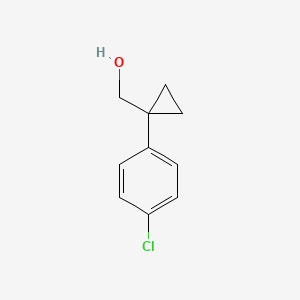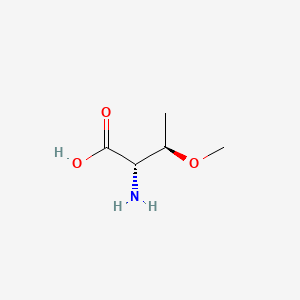
O-Methyl-L-Threonin
Übersicht
Beschreibung
O-Methyl-L-threonine is a derivative of L-threonine, an essential amino acid. This compound is characterized by the replacement of the hydrogen atom on the hydroxy side chain of L-threonine with a methyl group . It appears as a white to off-white powder and has applications in various fields, including chemistry and biology .
Wissenschaftliche Forschungsanwendungen
O-Methyl-L-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound serves as a precursor in the biosynthesis of certain biomolecules.
Medicine: Research explores its potential as an antibacterial agent and its role in metabolic pathways.
Industry: O-Methyl-L-threonine is used in the production of photoresists and as a bleaching agent
Wirkmechanismus
Target of Action
O-Methyl-L-threonine is a derivative of L-threonine, an essential amino acid. It plays a role in the biosynthesis of proteins and is involved in various metabolic pathways . The primary targets of O-Methyl-L-threonine are enzymes involved in amino acid and protein biosynthesis pathways . For instance, it interacts with aspartate kinase (LysC) and homoserine dehydrogenase (Hom), which are key enzymes in these pathways .
Mode of Action
For instance, in the case of L-threonine biosynthesis, the compound can release aspartate kinase (LysC) and homoserine dehydrogenase (Hom) from feedback inhibition by L-lysine and L-threonine, respectively . This interaction enhances the biosynthesis of L-threonine .
Biochemical Pathways
O-Methyl-L-threonine is involved in several biochemical pathways. It plays a role in the biosynthesis of L-threonine, an essential amino acid. L-threonine is a precursor for the biosynthesis of other amino acids such as L-isoleucine and L-methionine . The compound also affects the pathway that leads from amino acid biosynthesis to protein folding, which is rich in enzymes that are descriptive of fungi .
Pharmacokinetics
It is known that after synthesis in the cell, l-threonine, a related compound, could be excreted into the medium by both passive diffusion and carrier-mediated export .
Result of Action
It is known that the compound plays a role in the biosynthesis of proteins and affects various metabolic pathways . By interacting with key enzymes in these pathways, it can enhance the biosynthesis of L-threonine and potentially other amino acids .
Action Environment
The action, efficacy, and stability of O-Methyl-L-threonine can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .
Biochemische Analyse
Biochemical Properties
O-Methyl-L-threonine plays a significant role in biochemical reactions, particularly in the synthesis of non-proteinogenic β-hydroxy-α-amino acids. Threonine aldolases, which are pyridoxal-5-phosphate-dependent enzymes, catalyze the cleavage of L-threonine or its derivatives, including O-Methyl-L-threonine, to glycine and acetaldehyde . These enzymes are crucial for the biosynthesis of glycine and other amino acids. O-Methyl-L-threonine interacts with threonine aldolases, facilitating the formation of carbon-carbon bonds, which is essential for the synthesis of chiral β-hydroxy-α-amino acids .
Cellular Effects
O-Methyl-L-threonine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of metabolites and the overall metabolic flux within cells. The presence of O-Methyl-L-threonine can modulate the expression of genes encoding enzymes and transporters involved in its metabolism, thereby impacting cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of O-Methyl-L-threonine involves its interaction with specific enzymes and biomolecules. Threonine aldolases catalyze the cleavage of O-Methyl-L-threonine, resulting in the formation of glycine and acetaldehyde. This reaction is facilitated by the binding of O-Methyl-L-threonine to the active site of the enzyme, where it undergoes a series of chemical transformations. The methyl group on the threonine molecule influences the binding affinity and catalytic efficiency of the enzyme, thereby modulating its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Methyl-L-threonine can change over time due to its stability and degradation. Studies have shown that O-Methyl-L-threonine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to O-Methyl-L-threonine can result in alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of O-Methyl-L-threonine vary with different dosages in animal models. At low doses, O-Methyl-L-threonine can enhance the activity of threonine aldolases and promote the synthesis of glycine and other amino acids. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
O-Methyl-L-threonine is involved in several metabolic pathways, including the biosynthesis of glycine and other amino acids. It interacts with enzymes such as threonine aldolases, which catalyze its cleavage to glycine and acetaldehyde. This reaction is a key step in the glycine biosynthetic pathway and influences the overall metabolic flux within cells. The presence of O-Methyl-L-threonine can also affect the levels of other metabolites, thereby modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, O-Methyl-L-threonine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of O-Methyl-L-threonine, ensuring its availability for biochemical reactions. The distribution of O-Methyl-L-threonine within cells can influence its activity and function, as well as its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of O-Methyl-L-threonine is influenced by targeting signals and post-translational modifications. These signals direct O-Methyl-L-threonine to specific compartments or organelles within the cell, where it can exert its effects. The localization of O-Methyl-L-threonine can impact its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of O-Methyl-L-threonine is crucial for elucidating its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-Methyl-L-threonine can be synthesized from L-threonine through a methylation process. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the methyl group being introduced to the hydroxy side chain of L-threonine .
Industrial Production Methods: Industrial production of O-Methyl-L-threonine often involves similar methylation processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: O-Methyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert O-Methyl-L-threonine into its corresponding alcohols.
Substitution: The methyl group on the hydroxy side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of O-Methyl-L-threonine.
Reduction: Alcohol derivatives.
Substitution: Various substituted threonine derivatives.
Vergleich Mit ähnlichen Verbindungen
L-Threonine: The parent compound of O-Methyl-L-threonine, lacking the methyl group on the hydroxy side chain.
O-Benzyl-L-threonine: Another derivative of L-threonine with a benzyl group replacing the hydrogen on the hydroxy side chain.
N-Methyl-L-threonine: A derivative with a methyl group on the nitrogen atom instead of the hydroxy side chain.
Uniqueness: O-Methyl-L-threonine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the methyl group on the hydroxy side chain enhances its stability and alters its reactivity compared to other threonine derivatives .
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195962, DTXSID701031342 | |
| Record name | O-Methyl threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-DL-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-02-9, 4385-90-4, 2076-57-5 | |
| Record name | O-Methylthreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-DL-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Methyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-METHYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does O-Methyl-L-threonine exert its antimalarial effect?
A: While O-Methyl-L-threonine has demonstrated antimalarial activity against Plasmodium berghei in mice [], its precise mechanism of action remains unclear. Further research is needed to elucidate how it interacts with its target(s) and the downstream effects leading to parasite death.
Q2: Can you elaborate on the structural relationship between O-Methyl-L-threonine and isoleucine, and its implications?
A: O-Methyl-L-threonine is an isostere of isoleucine, meaning it possesses a similar spatial arrangement of atoms. This structural similarity allows it to inhibit the incorporation of radiolabeled amino acids into alpha-globin chains, which contain isoleucine residues []. This inhibition subsequently leads to a compensatory increase in beta-globin chain synthesis [].
Q3: Does O-Methyl-L-threonine impact the production of avermectins?
A: Yes, resistance to O-Methyl-L-threonine in Streptomyces avermitilis, the organism that produces avermectins, has been linked to alterations in the ratios of different avermectin components []. Specifically, O-Methyl-L-threonine resistant strains produce a higher proportion of component 'a' and a lower proportion of component '1' in the avermectin complex []. This suggests a potential link between O-Methyl-L-threonine and carbohydrate metabolism in this organism.
Q4: What are the potential applications of O-Methyl-L-threonine in livestock production?
A: Research suggests that O-Methyl-L-threonine could be a potential biomarker for residual feed intake (RFI) in beef cattle. Urine metabolome analysis identified O-Methyl-L-threonine as a candidate biomarker for differentiating between low-RFI and high-RFI steers []. This finding may contribute to developing strategies for selecting animals with improved feed efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


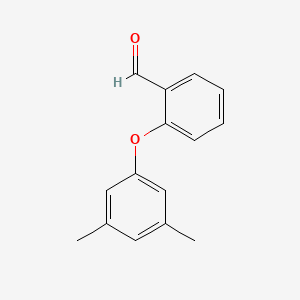
![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)
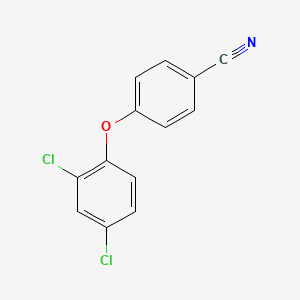
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)
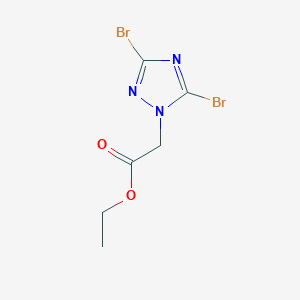
![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
